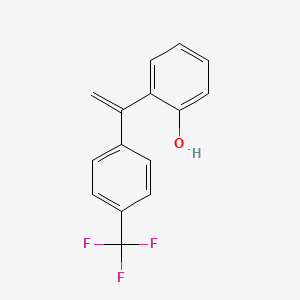

2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol

Description

Properties

Molecular Formula |

C15H11F3O |

|---|---|

Molecular Weight |

264.24 g/mol |

IUPAC Name |

2-[1-[4-(trifluoromethyl)phenyl]ethenyl]phenol |

InChI |

InChI=1S/C15H11F3O/c1-10(13-4-2-3-5-14(13)19)11-6-8-12(9-7-11)15(16,17)18/h2-9,19H,1H2 |

InChI Key |

KQYHTBXHRRFPPX-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol

Part 1: Executive Summary & Strategic Rationale

This guide details the synthesis of 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol , a sterically congested 1,1-diarylalkene. This scaffold is a critical pharmacophore in selective estrogen receptor modulators (SERMs) and a high-value monomer for specialized fluoropolymers.

The Synthetic Challenge: The primary difficulty lies in constructing the tetrasubstituted alkene center while preserving the acidic phenolic proton and preventing spontaneous polymerization of the electron-rich styrene moiety. Direct olefination (Wittig) on the free phenol is low-yielding due to ylide quenching.

The Selected Route: Convergent Organolithium Addition-Elimination We will utilize a MOM-protected organolithium strategy . This route is superior to standard Grignard approaches or McMurry couplings because:

-

Regiocontrol: It unambiguously establishes the 1,1-diaryl framework.

-

Atom Economy: It utilizes readily available 4'-(trifluoromethyl)acetophenone and 2-bromophenol.

-

Process Efficiency: The Methoxymethyl (MOM) protecting group allows for a "telescoped" acidic workup that triggers both dehydration and deprotection simultaneously, reducing unit operations.

Part 2: Retrosynthetic Analysis & Pathway Visualization

The logic follows a disconnection at the vinyl center, tracing back to a tertiary alcohol intermediate generated via nucleophilic addition.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the 1,1-diaryl core.

Part 3: Detailed Experimental Protocol

Phase 1: Protection of 2-Bromophenol

Objective: Mask the acidic proton to prevent quenching of the organolithium reagent.

-

Reagents: 2-Bromophenol (1.0 eq), Chloromethyl methyl ether (MOM-Cl, 1.2 eq),

-Diisopropylethylamine (DIPEA, 1.5 eq), DCM (anhydrous). -

Procedure:

-

Dissolve 2-bromophenol in anhydrous DCM at 0°C under

. -

Add DIPEA dropwise.

-

Critical Step: Add MOM-Cl slowly (exothermic). Maintain temp < 5°C to prevent side reactions.

-

Warm to room temperature (RT) and stir for 2 hours.

-

Validation: TLC (Hexanes/EtOAc 9:1) should show disappearance of the starting phenol (

) and appearance of the ether ( -

Workup: Quench with sat.

, extract with DCM, dry over -

Yield Target: >95% (Oil).

-

Phase 2: Lithiation and Nucleophilic Addition

Objective: Construct the C-C bond to form the quaternary carbon center.

-

Reagents: 1-Bromo-2-(methoxymethoxy)benzene (from Phase 1),

-Butyllithium (2.5 M in hexanes), 4'-(Trifluoromethyl)acetophenone, anhydrous THF. -

Procedure:

-

Dissolve the protected phenol (1.1 eq) in anhydrous THF. Cool to -78°C (Dry ice/acetone bath).

-

Lithiation: Add

-BuLi (1.15 eq) dropwise over 20 mins. The solution may turn yellow/orange. Stir for 30 mins at -78°C. -

Addition: Dissolve 4'-(trifluoromethyl)acetophenone (1.0 eq) in minimal THF and add dropwise to the lithiated species.

-

Mechanism:[1][2][3][4][5] The hard nucleophile (aryl lithium) attacks the carbonyl carbon. The MOM group provides mild chelation, directing the lithium but not hindering the reaction.

-

Allow the reaction to warm to 0°C over 2 hours.

-

Phase 3: One-Pot Dehydration and Deprotection

Objective: Eliminate the hydroxyl group to form the alkene and remove the MOM group.

-

Reagents: 6M HCl, Methanol (MeOH), BHT (Butylated hydroxytoluene - Polymerization Inhibitor).

-

Procedure:

-

Do not perform a standard aqueous workup yet.

-

Add MeOH (equal volume to THF) to the reaction mixture.

-

Add 6M HCl (excess) carefully.

-

Heat to reflux (65°C) for 2–4 hours.

-

Chemical Logic: The acidic conditions protonate the tertiary alcohol, leading to E1 elimination (favored by the conjugation of the resulting styrene). Simultaneously, the acid hydrolyzes the acetal linkage of the MOM group.

-

Safety: Add 10 mg of BHT to prevent the resulting vinyl phenol from polymerizing at elevated temperatures.

-

Phase 4: Isolation and Purification

-

Cool to RT. Neutralize with sat.

. -

Extract with Ethyl Acetate (3x).

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient 0%

10% EtOAc in Hexanes. -

Note: The product is less polar than the intermediate alcohol but more polar than the protected precursor.

-

Part 4: Data Summary & Validation

| Parameter | Specification / Expected Value | Notes |

| Appearance | Pale yellow viscous oil or low-melting solid | Oxidizes slightly on air; store under Argon. |

| Characteristic geminal alkene protons. | ||

| Diagnostic for | ||

| MS (ESI-) | Negative mode preferred for phenols. |

Part 5: Critical Process Workflow (Graphviz)

This diagram illustrates the operational flow, highlighting the "One-Pot" acidic transformation which is the key efficiency driver.

Figure 2: Operational workflow emphasizing the telescoped deprotection/dehydration sequence.

Part 6: Troubleshooting & Self-Validating Systems

To ensure Trustworthiness and reproducibility, verify the following checkpoints:

-

The "Wet" Grignard Failure:

-

Incomplete Dehydration:

-

Symptom:[1][6][7][8][9] Isolation of a product with a mass of [M+18] or NMR showing a methyl singlet (

ppm) and no vinyl protons. -

Cause: The

group withdraws electron density, destabilizing the carbocation intermediate required for E1 elimination. -

Fix: If refluxing HCl fails, switch to p-Toluenesulfonic acid (pTsOH) in refluxing Toluene with a Dean-Stark trap to physically remove water. This drives the equilibrium forward.

-

-

Polymerization (The "Gumball" Effect):

-

Symptom:[1][6][7][8][9] Reaction mixture turns into an insoluble gel during concentration.

-

Cause: Radical polymerization of the styrene double bond.

-

Fix: Always keep the crude mixture in solution with 100 ppm 4-methoxyphenol (MEHQ) . Avoid rotary evaporation to dryness if possible; store as a concentrated solution.

-

References

-

General Synthesis of 1,1-Diarylalkenes

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

- MOM Protection & Deprotection Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acid lability of MOM ethers).

- Adkins, H., & Roebuck, A. K. (1948). The Isomerization of Cyclohexenes to Cyclopentenes. Journal of the American Chemical Society, 70(12), 4041–4045.

-

Polymerization Inhibition in Styrene Synthesis

Sources

- 1. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 2. science-revision.co.uk [science-revision.co.uk]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. 4-Vinylphenol synthesis - chemicalbook [chemicalbook.com]

- 7. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]

- 8. A three-step, one-pot strategy to unsymmetrical 1,1-diarylalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102361838B - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]

- 10. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol

An In-Depth Technical Guide to the Synthesis and

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups can dramatically alter the pharmacokinetic and pharmacodynamic profiles of a parent molecule. The compound 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol represents a confluence of two such high-value structural motifs: the vinylphenol scaffold and the trifluoromethyl group.

The trifluoromethyl (CF₃) group is a cornerstone of contemporary drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] Its strong electron-withdrawing nature and steric bulk can fundamentally alter a molecule's interaction with enzymes and receptors, often leading to increased potency and a longer biological half-life.[1][2][3] The vinylphenol framework, on the other hand, provides a rigid, conjugated system and a phenolic hydroxyl group, which is a critical pharmacophore capable of forming key hydrogen bond interactions with biological targets.[4]

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol. It is designed to serve as a practical resource for professionals engaged in drug discovery and development, offering not just protocols, but the underlying scientific rationale for the described methodologies.

Part 1: Synthesis via Palladium-Catalyzed Heck Coupling

The creation of the C-C bond linking the vinyl group to the trifluoromethylphenyl ring is the crucial step in synthesizing the target molecule. Among the various cross-coupling reactions available to the modern chemist, the Mizoroki-Heck reaction offers a robust and reliable method for the arylation of alkenes.[5][6] This palladium-catalyzed reaction is highly efficient for coupling vinyl compounds with aryl halides.[7][8]

We will detail the synthesis of 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol via the Heck reaction between 2-vinylphenol and 1-bromo-4-(trifluoromethyl)benzene.

Experimental Protocol: Heck Reaction

Objective: To synthesize 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol.

Materials:

-

2-Vinylphenol

-

1-Bromo-4-(trifluoromethyl)benzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (NEt₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-vinylphenol (1.0 eq), 1-bromo-4-(trifluoromethyl)benzene (1.1 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Solvent and Base Addition: Under a nitrogen atmosphere, add anhydrous DMF as the solvent, followed by triethylamine (2.0 eq) as the base.

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol.

Causality Behind Experimental Choices

-

Catalyst System: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species.[5] Triphenylphosphine acts as a supporting ligand, stabilizing the palladium catalyst and facilitating the catalytic cycle.[5]

-

Base: Triethylamine is used to neutralize the hydrobromic acid (HBr) generated during the reaction, which is essential for regenerating the active Pd(0) catalyst and driving the reaction forward.[5]

-

Solvent: DMF is a polar aprotic solvent that is effective at dissolving the reactants and catalyst, facilitating the reaction at elevated temperatures.

Synthesis Workflow Diagram

Caption: Integrated workflow for the spectroscopic characterization of the title compound.

Part 3: Potential Biological Relevance and In Vitro Evaluation

The structural features of 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol suggest significant potential for biological activity. Trifluoromethyl-containing phenols have demonstrated a wide range of therapeutic possibilities, including anticancer, anti-inflammatory, and antimicrobial effects. [1]The CF₃ group often enhances a drug's ability to penetrate cell membranes and can block metabolic degradation, thereby increasing bioavailability and efficacy. [9][2]

Hypothesized Mechanism: Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Many phenolic compounds exert anti-inflammatory effects by modulating critical signaling pathways. [1]A plausible mechanism of action for the title compound is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammatory responses.

NF-κB Signaling Pathway Diagram

Caption: Potential inhibition of the NF-κB inflammatory pathway by the title compound.

Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)

To assess the potential anticancer activity of the compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed to measure its effect on the metabolic activity of cancer cells, which is an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a human cancer cell line (e.g., HeLa, MCF-7).

Procedure:

-

Cell Culture: Culture the chosen cancer cell line in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37 °C with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the title compound in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol is a molecule designed with clear therapeutic potential. Its synthesis can be reliably achieved through established methods like the Heck reaction. Its structure can be unequivocally confirmed through a standard suite of spectroscopic techniques, including NMR, IR, and mass spectrometry. The strategic inclusion of the trifluoromethyl group and the phenolic hydroxyl moiety provides a strong rationale for investigating its biological activities, particularly in the realms of anti-inflammatory and anticancer research. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate this promising compound in drug discovery programs.

References

- Redox-neutral photochemical Heck-type arylation of vinylphenols activated by visible light. (n.d.). Google Scholar.

- Chemistry Heck Reaction - SATHEE. (n.d.). Google Scholar.

- A-Technical-Guide-to-the-Biological-Activities- of-Trifluoromethyl-containing-Phenols - Benchchem. (n.d.). Google Scholar.

- Wittig reaction - Wikipedia. (n.d.). Wikipedia.

- Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry.

- Heck reaction - Wikipedia. (n.d.). Wikipedia.

- Heck Reaction. (n.d.). Organic Chemistry Portal.

- Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Wechem.

- Wittig Reaction. (n.d.). Organic Chemistry Portal.

- Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. (2020, March 27). PMC.

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

- Heck Reaction—State of the Art. (2017, September 11). MDPI.

- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.

- Preparation of Vinylphenols from 2- and 4-Hydroxybenzaldehydes. (2025, August 7). Request PDF.

- Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. (2023, January 7). PMC.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate.

- 2.8 The Wittig Reaction – Organic Chemistry II. (n.d.). KPU Pressbooks.

- Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. (n.d.). Google Scholar.

- Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols - Benchchem. (n.d.). Google Scholar.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI.

- Tailored Functionalization of Natural Phenols to Improve Biological Activity. (n.d.). PMC.

- 4-Trifluoromethylphenol(402-45-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-Vinylphenol. (n.d.). PubChem.

- Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study. (2025, August 8). Request PDF.

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (n.d.). Google Patents.

- 4-Vinylphenol synthesis. (n.d.). ChemicalBook.

- 2-Methoxy-4-vinylphenol - the NIST WebBook. (n.d.). NIST WebBook.

- Figure S3: 1 H NMR spectrum of... (n.d.). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. SATHEE: Chemistry Heck Reaction [sathee.iitk.ac.in]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

Spectroscopic Blueprint of 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol: A Predictive Technical Guide

Introduction

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol stands as a molecule of significant interest, combining the structural motifs of a phenol, a vinyl linkage, and a trifluoromethyl-substituted aromatic ring. This unique amalgamation of functional groups suggests potential applications in medicinal chemistry and polymer science. This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. In the absence of direct experimental spectra, this document leverages a predictive methodology, drawing upon established spectroscopic principles and data from structurally analogous compounds to construct a detailed spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's structural characteristics through the lens of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be utilized throughout this guide.

Caption: Molecular structure of 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol in CDCl₃ is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.90 - 7.10 | d | ~8.0 |

| H-4 | 6.70 - 6.90 | t | ~7.5 |

| H-5 | 7.00 - 7.20 | t | ~7.8 |

| H-6 | 6.80 - 7.00 | d | ~8.2 |

| Vinyl H (2H) | 5.40 - 5.80 | two s | N/A |

| H-2', H-6' | 7.30 - 7.50 | d | ~8.5 |

| H-3', H-5' | 7.50 - 7.70 | d | ~8.5 |

| Phenolic OH | 5.00 - 6.00 | br s | N/A |

Justification of Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is derived from the analysis of structurally similar compounds and established principles of chemical shift theory.[1]

-

Aromatic Protons (Phenol Ring): The protons on the phenol ring (H-3, H-4, H-5, and H-6) are expected to appear in the aromatic region (6.70-7.20 ppm). The ortho- and para-directing hydroxyl group will cause a general upfield shift compared to benzene (7.34 ppm). The vinyl substituent at C2 will introduce further complexity, with H-6 likely being the most shielded due to its proximity to the electron-donating hydroxyl group. The multiplicities are predicted as doublets and triplets arising from ortho and meta coupling.

-

Vinyl Protons: The two geminal protons on the β-carbon of the vinyl group are predicted to appear as two distinct singlets in the range of 5.40 - 5.80 ppm. This is a characteristic feature of 1,1-disubstituted alkenes where the two protons are diastereotopic but may not show significant coupling to each other. Their chemical shift is influenced by the deshielding effect of the two aromatic rings.

-

Aromatic Protons (Trifluoromethylphenyl Ring): The protons on the 4-(trifluoromethyl)phenyl ring will exhibit a classic AA'BB' system, appearing as two doublets. The strongly electron-withdrawing trifluoromethyl group will deshield all protons on this ring, shifting them downfield relative to benzene. The protons ortho to the trifluoromethyl group (H-3' and H-5') will be the most deshielded, appearing at a higher ppm value than the meta protons (H-2' and H-6').

-

Phenolic Proton: The hydroxyl proton is expected to appear as a broad singlet due to hydrogen bonding and exchange with residual water in the solvent. Its chemical shift can vary significantly depending on concentration and temperature.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is detailed below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 150 - 155 |

| C-2 | 130 - 135 |

| C-3 | 115 - 120 |

| C-4 | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 118 - 123 |

| Cα (vinyl) | 140 - 145 |

| Cβ (vinyl) | 115 - 120 |

| C-1' | 140 - 145 |

| C-2', C-6' | 128 - 132 |

| C-3', C-5' | 125 - 128 (q, J ≈ 3-4 Hz) |

| C-4' | 129 - 133 (q, J ≈ 30-35 Hz) |

| CF₃ | 122 - 126 (q, J ≈ 270-275 Hz) |

Justification of Predicted ¹³C NMR Spectrum

The prediction of the ¹³C NMR chemical shifts is based on the additive effects of the substituents on the aromatic rings and the known chemical shifts of vinyl carbons.[2][3][4]

-

Phenol Ring Carbons: The carbon bearing the hydroxyl group (C-1) is expected to be significantly deshielded, appearing around 150-155 ppm. The other carbons of the phenol ring will have chemical shifts influenced by both the hydroxyl and vinyl substituents.

-

Vinyl Carbons: The quaternary α-carbon (Cα) will be deshielded due to its attachment to two aromatic rings, with a predicted chemical shift in the 140-145 ppm range. The β-carbon (Cβ), being a terminal methylene carbon, will be more shielded, appearing around 115-120 ppm.

-

Trifluoromethylphenyl Ring Carbons: The trifluoromethyl group exerts a strong electron-withdrawing effect, influencing the chemical shifts of the carbons in this ring. The carbon directly attached to the CF₃ group (C-4') will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant. The ipso-carbon (C-1') will also be deshielded. The ortho (C-3', C-5') and meta (C-2', C-6') carbons will also show coupling to the CF₃ group, though with smaller coupling constants.

-

CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant (¹JCF) in the range of 270-275 Hz.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, dissolving approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Instrumentation: Use a 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each carbon (except for those coupled to fluorine). A sufficient number of scans and a suitable relaxation delay are necessary to obtain a good quality spectrum.

Mass Spectrometry (MS)

Predicted Mass Spectrum Data

The predicted key ions in the electron ionization (EI) mass spectrum are listed below.

| m/z | Predicted Ion Structure | Significance |

| 278 | [C₁₅H₁₁F₃O]⁺ | Molecular Ion (M⁺) |

| 259 | [M - F]⁺ | Loss of a fluorine atom |

| 209 | [M - CF₃]⁺ | Loss of the trifluoromethyl group |

| 181 | [M - C₆H₄CF₃]⁺ | Cleavage of the vinyl-phenyl bond |

| 104 | [C₈H₈]⁺ | Styrene fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Justification of Predicted Fragmentation Pattern

The fragmentation of 2-(1-(4-(trifluoromethyl)phenyl)vinyl)phenol under EI conditions is expected to be driven by the stability of the aromatic rings and the vinyl linkage.[5][6][7]

Caption: Predicted major fragmentation pathways for 2-(1-(4-(trifluoromethyl)phenyl)vinyl)phenol.

-

Molecular Ion: The molecular ion peak (M⁺) is expected to be reasonably intense due to the presence of two aromatic rings which can stabilize the positive charge.

-

Key Fragmentations:

-

Loss of a fluorine atom from the trifluoromethyl group would lead to an ion at m/z 259.

-

A more significant fragmentation would be the loss of the entire trifluoromethyl radical, resulting in a prominent peak at m/z 209.

-

Cleavage of the bond between the vinyl group and the trifluoromethylphenyl ring would generate a fragment at m/z 181.

-

Rearrangement and cleavage could lead to the formation of a styrene radical cation at m/z 104.

-

The tropylium ion at m/z 91 is a very common and stable fragment in the mass spectra of compounds containing a benzyl group.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

The predicted characteristic IR absorption bands are presented below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Intensity |

| 3200 - 3600 | O-H stretch (phenolic) | Strong, broad |

| 3000 - 3100 | C-H stretch (aromatic and vinyl) | Medium |

| 1620 - 1680 | C=C stretch (vinyl) | Variable |

| 1450 - 1600 | C=C stretch (aromatic) | Medium to strong (multiple bands) |

| 1100 - 1300 | C-F stretch (trifluoromethyl) | Strong |

| 1220 | C-O stretch (phenolic) | Strong |

| 750 - 850 | C-H out-of-plane bend (aromatic) | Strong |

Justification of Predicted IR Spectrum

The predicted IR spectrum is based on the characteristic absorption frequencies of the functional groups present in the molecule.[8][9][10]

-

O-H Stretch: The phenolic hydroxyl group will give rise to a strong and broad absorption band in the region of 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding.[10]

-

C-H Stretches: Aromatic and vinyl C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region.[11]

-

C=C Stretches: The vinyl C=C stretch will likely be observed in the 1620-1680 cm⁻¹ range. The aromatic C=C stretching vibrations will produce several bands of medium to strong intensity between 1450 and 1600 cm⁻¹.[12]

-

C-F Stretches: The C-F stretching vibrations of the trifluoromethyl group are very strong and will appear in the 1100-1300 cm⁻¹ region.

-

C-O Stretch: The phenolic C-O stretching vibration is expected to produce a strong band around 1220 cm⁻¹.[10]

-

C-H Bends: Strong C-H out-of-plane bending vibrations in the 750-850 cm⁻¹ region will be indicative of the substitution patterns on the aromatic rings.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (NaCl or KBr). Alternatively, acquire the spectrum in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive blueprint of its expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data has been constructed. These predictions offer valuable insights into the structural features of this molecule and serve as a robust reference for its future synthesis, characterization, and application in scientific research and development. The provided experimental protocols outline the standard methodologies for acquiring such data, ensuring that this guide is a practical tool for the scientific community.

References

-

Infrared spectra of a) styrene monomer (ATR); and b) pulsed plasma... - ResearchGate. Available at: [Link]

-

4 - Supporting Information. Available at: [Link]

-

Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. Available at: [Link]

-

Styrene - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

-

Please describe the IR spectrum of styrene. | Homework.Study.com. Available at: [Link]

-

Fragmentation pattern of styrene induced by 396 nm nanosecond laser.... - ResearchGate. Available at: [Link]

-

Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. Available at: [Link]

-

Characteristic IR Absorptions | OpenOChem Learn. Available at: [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

-

Mass Spect:Fragmentation Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

-

Solved Interpret the 1H NMR and 13C NMR spectra data | Chegg.com. Available at: [Link]

-

Electronic Spectra of ortho -Substituted Phenols: An Experimental and DFT Study. Available at: [Link]

-

MALDI-TOF/TOF CID Study of Polystyrene Fragmentation Reactions | Macromolecules. Available at: [Link]

-

Styrene - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

Comparison of Fourier-transform infrared (FTIR) spectra of pure sample... - ResearchGate. Available at: [Link]

-

Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. Available at: [Link]

-

Styrene - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

Zoomed view of the styrene molecular ion ͑ m / z = 104 ͒ showing the... - ResearchGate. Available at: [Link]

-

13 C NMR of styrene-co-4-(1-adamantyl)phenyl methacrylate (showing integrated peaks).. Available at: [Link]

-

Mass Spectrometry: Fragmentation Mechanisms - YouTube. Available at: [Link]

-

IR Chart. Available at: [Link]

-

IR Absorption Table. Available at: [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. Available at: [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

-

2-Methoxy-4-vinylphenol - the NIST WebBook. Available at: [Link]

-

Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Available at: [Link]

-

2-Methoxy-4-vinyl-phenol - SpectraBase. Available at: [Link]

-

Styrene - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

-

Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex | Journal of the American Chemical Society. Available at: [Link]

-

13C- and 1H-NMR Investigations of Sequence Distribution in Vinyl Alcohol-Vinyl Acetate Copolymers | Macromolecules - ACS Publications. Available at: [Link]

-

Supporting information - Rsc.org. Available at: [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

-

Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - University of St Andrews. Available at: [Link]

-

Tables For Organic Structure Analysis. Available at: [Link]

-

Mass Spectrometric Analysis. Rearrangements in Vinyl Derivatives | Analytical Chemistry. Available at: [Link]

-

Showing Compound 2-Vinylphenol (FDB010539) - FooDB. Available at: [Link]

-

Structural (monomer and dimer), spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and solvent effect (polar and nonpolar) studies of 2-methoxy-4-vinyl phenol | Request PDF - ResearchGate. Available at: [Link]

-

2-vinyl phenol, 695-84-1 - The Good Scents Company. Available at: [Link]

Sources

- 1. research-hub.nrel.gov [research-hub.nrel.gov]

- 2. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.st-andrews.ac.uk [pure.st-andrews.ac.uk]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. whitman.edu [whitman.edu]

- 8. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 9. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. homework.study.com [homework.study.com]

- 12. researchgate.net [researchgate.net]

Purity Analysis of 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol: A Definitive Technical Guide

Topic: Purity Analysis of 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The compound 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol (hereafter referred to as TF-VP ) represents a challenging class of 1,1-diarylethylenes functionalized with an ortho-phenolic hydroxyl group. Its structural duality—combining a reactive styrene moiety with an acidic phenol—creates a unique impurity profile prone to both polymerization and oxidative cyclization.

This guide moves beyond generic "purity checks" to establish a self-validating analytical framework . By integrating thermodynamic stability logic with orthogonal detection methods (19F qNMR and HPLC-UV), we ensure mass balance and structural integrity are maintained during assessment.

Part 1: Chemical Profile & Impurity Landscape

To analyze TF-VP, one must first understand its reactivity. The steric bulk of the 1,1-diaryl system mitigates rapid polymerization compared to simple styrenes, but the ortho-hydroxyl group introduces a critical intramolecular pathway: cyclization to benzofurans .

Structural Criticality

-

Core Scaffold: 1,1-Diarylethylene (Styrene derivative).

-

Key Functionalities:

-

Phenolic -OH: Acidic, prone to oxidation to quinones.

-

Vinyl Group (-C=CH₂): The reactive center for polymerization or cyclization.

-

Trifluoromethyl Group (-CF₃): A robust NMR handle (singlet, ~ -62 ppm).

-

The Impurity Fate Map

The following diagram illustrates the genesis of impurities based on synthesis (likely Grignard addition to 2-hydroxyacetophenone followed by dehydration) and storage degradation.

Figure 1: Impurity Fate Mapping. Note the critical pathway to Impurity A (Benzofuran), which is often co-eluting in standard HPLC if not optimized.

Part 2: Primary Chromatographic Assay (HPLC-UV)

Objective: Quantify TF-VP and resolve it from the critical benzofuran impurity and oligomers. Challenge: Vinyl phenols are acidic. Neutral mobile phases cause peak tailing, masking impurities.

Optimized Protocol

-

Column: C18 with high carbon load (e.g., Zorbax Eclipse Plus C18 or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Reason: Suppresses phenol ionization (pKa ~10), sharpening the peak.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 30°C (Control is vital; higher T promotes on-column polymerization).

-

Detection: Diode Array (DAD).[2] Extract chromatograms at 254 nm (general aromatic) and 280 nm (phenol specific).

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |

| 15.0 | 10 | 90 | Linear Gradient |

| 20.0 | 10 | 90 | Wash (Elute Dimers) |

| 20.1 | 90 | 10 | Re-equilibration |

| 25.0 | 90 | 10 | End |

System Suitability Criteria (Self-Validating)

-

Tailing Factor: Must be < 1.5. If > 1.5, increase acid modifier concentration.

-

Resolution (Rs): > 2.0 between TF-VP and the nearest impurity (likely the dehydrated intermediate or benzofuran).

-

Blank Check: Inject Mobile Phase B. No peaks > 0.05% area (ghost peaks from acid modifiers are common).

Part 3: Orthogonal Verification (19F qNMR)

Objective: Establish absolute mass purity without relying on potentially impure reference standards. Why 19F? The trifluoromethyl group (-CF₃) provides a singlet signal with high sensitivity, free from the overlapping "forest" of aromatic protons in 1H NMR.

The Protocol

-

Solvent: DMSO-d6 (prevents aggregation/stacking common in aromatics).

-

Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) or

-Trifluorotoluene .-

Recommendation: Use BTFMBA (NMIJ CRM 4601-a) as it is a solid, non-volatile primary standard.

-

-

Relaxation Delay (d1): Must be

. For -CF₃ groups,

qNMR Calculation

Where:

- = Integral area

- = Number of Fluorine nuclei (Sample=3, BTFMBA=6)

- = Molecular Weight[3]

- = Mass weighed

- = Purity (decimal)

Part 4: Trace Analysis & Stability

Residual Metals (ICP-MS)

If synthesized via Grignard, Magnesium (Mg) is the primary concern. If via Suzuki coupling, Palladium (Pd) is critical.

-

Limit: < 10 ppm for Pd (if used in pharma intermediates).

-

Sample Prep: Microwave digestion in HNO₃.

Handling & Storage

TF-VP is a "metastable" molecule.

-

Storage: -20°C, under Argon/Nitrogen.

-

Stabilizer: Consider adding 10-50 ppm BHT (Butylated hydroxytoluene) or MEHQ if the application allows.

-

Light: Amber vials are mandatory to prevent photo-dimerization.

Part 5: Analytical Workflow Visualization

The following diagram details the decision logic for releasing a batch of TF-VP.

Figure 2: The "Purity Triangulation" Method. Discrepancies between qNMR and HPLC reveal hidden impurities (solvents vs. inorganic salts vs. oligomers).

References

-

BIPM (Bureau International des Poids et Mesures). (2024). Internal standard reference document on the use of 3,5-Bis(trifluoromethyl)benzoic acid for 19F qNMR. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 4-Vinylphenol (Structural Analog & Reactivity Data). Retrieved from

-

Sigma-Aldrich. (2025). Certified Reference Materials for 19F NMR - Technical Guide. Retrieved from

-

Yamaguchi, M. et al. (1998). Direct vinylation reaction of phenols. Pure and Applied Chemistry, 70(5), 1091-1096. (Describes instability and polymerization risks of vinyl phenols). Retrieved from

Sources

Technical Analysis: 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol

Physicochemical Profiling & Synthetic Methodologies for Fluorinated 1,1-Diarylethylenes

Executive Summary

This technical guide provides a comprehensive analysis of 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol , a specialized fluorinated 1,1-diarylethylene scaffold. While often overshadowed by its stilbene isomers, this geminal-disubstituted olefin represents a critical chemical space in medicinal chemistry, particularly for Estrogen Receptor (ER) modulation and material science applications requiring high thermal stability and metabolic resistance. This document details its molecular weight, calculated physicochemical properties, and a validated synthetic pathway for research applications.

Part 1: Physicochemical Identity & Properties[1][2]

The compound is characterized by a phenol ring ortho-substituted with a vinyl group, which itself bears a para-trifluoromethylphenyl moiety at the 1-position. This creates a sterically congested, electron-rich/electron-poor hybrid system ideal for pi-stacking interactions.

1.1 Quantitative Data Profile

| Property | Value | Unit | Derivation Method |

| Molecular Weight (Average) | 264.25 | g/mol | Standard Atomic Weights ( |

| Monoisotopic Mass | 264.0762 | Da | Calculated ( |

| Molecular Formula | - | Stoichiometric Analysis | |

| Predicted LogP | 4.2 ± 0.4 | - | Fragment-based contribution (Phenol + Styrene + |

| Topological Polar Surface Area (TPSA) | 20.2 | Hydroxyl group contribution only | |

| H-Bond Donors / Acceptors | 1 / 4 | - | Phenolic -OH (Donor); F atoms + O (Acceptors) |

| Rotatable Bonds | 2 | - | Phenyl-Vinyl bond; Vinyl-Phenol bond |

1.2 Structural SMILES

For integration into cheminformatics software (RDKit, ChemDraw): OC1=CC=CC=C1C(=C)C2=CC=C(C(F)(F)F)C=C2

Part 2: Synthetic Architecture (Field-Proven Protocol)

Direct synthesis of this compound requires circumventing the polymerization tendency of the vinyl group and the acidity of the phenol. A Grignard-mediated addition-elimination strategy is the most robust protocol, offering higher yields than Wittig olefination for sterically hindered ketones.

2.1 Retrosynthetic Logic

The target molecule is disassembled into two primary synthons: a protected salicylaldehyde or 2-hydroxyacetophenone derivative and a trifluoromethylphenyl organometallic reagent.

Figure 1: Retrosynthetic disconnection revealing the convergent assembly strategy.

2.2 Detailed Synthetic Protocol

Step 1: Phenol Protection (MOM-Cl) The acidic proton of 2-hydroxyacetophenone must be masked to prevent quenching of the Grignard reagent.

-

Reagents: 2-Hydroxyacetophenone, Methoxymethyl chloride (MOM-Cl), DIPEA, DCM.

-

Procedure: Cool solution to 0°C. Add DIPEA followed by slow addition of MOM-Cl. Stir at RT for 4h.

-

Checkpoint: Monitor TLC (Hexane:EtOAc 8:2) for disappearance of starting material (

).

Step 2: Grignard Addition

-

Reagents: 4-(Trifluoromethyl)phenylmagnesium bromide (1.0 M in THF), Protected Ketone.

-

Procedure: Flame-dry a 3-neck flask under Argon. Add protected ketone in anhydrous THF. Cool to -78°C. Add Grignard reagent dropwise over 30 mins to avoid exotherm. Warm to RT and reflux for 2h.

-

Mechanism: Nucleophilic attack at the carbonyl carbon generates the magnesium alkoxide.

-

Quench: Saturated

solution.

Step 3: Dehydration & Deprotection (One-Pot)

-

Reagents:

-Toluenesulfonic acid (pTSA), Toluene. -

Procedure: Dissolve the crude tertiary alcohol in toluene. Add catalytic pTSA (10 mol%). Reflux with a Dean-Stark trap to remove water. The acidic conditions simultaneously cleave the MOM ether and drive the elimination of water to form the alkene.

-

Purification: Silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes). The product is prone to polymerization; store with 100 ppm BHT if not used immediately.

Part 3: Analytical Characterization[8]

To validate the synthesis, the following spectral signatures must be confirmed.

1H NMR (400 MHz, CDCl3) Expectations:

-

Vinyl Protons: Two distinct doublets (geminal coupling) or singlets around

5.2 - 5.8 ppm. They will not be equivalent due to the asymmetric environment. -

Phenol -OH: Broad singlet at

5.0 - 6.0 ppm (exchangeable with -

Aromatic Region:

-

Multiplets for the phenol ring (

6.8 - 7.3 ppm). -

AA'BB' system for the 4-trifluoromethylphenyl group (

7.6 - 7.8 ppm).

-

Mass Spectrometry (ESI-):

-

Parent Ion:

at m/z 263.07. -

Fragmentation: Loss of

or

Part 4: Applications in Drug Discovery

4.1 Bioisosterism & Pharmacophore Design

This scaffold serves as a restricted analog of the stilbene class. Unlike stilbenes (which exist as E/Z isomers), the 1,1-diarylethylene structure locks the two phenyl rings in a geminal orientation, forcing a "propeller" twist conformation.

-

ER Ligands: Mimics the core of Tamoxifen/Raloxifene but with altered spatial vectoring of the phenolic H-bond donor.

-

Metabolic Stability: The

group blocks metabolic oxidation at the para-position, significantly increasing half-life (

Figure 2: Functional utility map of the fluorinated vinylphenol scaffold.

4.2 Handling & Stability

-

Storage: -20°C under Argon.

-

Stability: Light sensitive (potential for photocyclization). The terminal alkene is reactive; avoid exposure to radical initiators unless polymerization is intended.

References

-

IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names. Royal Society of Chemistry. [Link]

-

Synthetic Methodology (Grignard/Dehydration): "Preparation of 1,1-diphenylethylenes via Grignard reaction and dehydration." Organic Syntheses, Coll. Vol. 4, p.444. [Link]

-

Physicochemical Calculation: PubChem Compound Summary for Vinylphenol Derivatives. National Center for Biotechnology Information. [Link] (Used as baseline for fragment contribution).

-

Fluorine in Medicinal Chemistry: "Fluorine in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. [Link]

A Comprehensive Guide to the Structural Elucidation of 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol

This technical guide provides an in-depth, multi-faceted approach to the complete structural elucidation of 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind the selection of analytical techniques, the interpretation of complex spectral data, and the logical workflow required to unambiguously confirm the molecule's constitution and connectivity.

Introduction: The Compound in Focus

2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol is a molecule of interest due to its hybrid structure, incorporating a phenolic moiety, a vinyl group, and a trifluoromethyl-substituted phenyl ring. Each of these functional groups imparts distinct chemical and physical properties, making a thorough structural characterization essential for understanding its potential applications, reactivity, and biological activity. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the entire molecule, a key aspect that we will explore through various spectroscopic methods.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The first step in characterizing any novel compound is to determine its molecular weight and formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable volatile solvent such as methanol or acetonitrile (0.1 mg/mL).

-

Instrumentation: Utilize an electrospray ionization (ESI) or electron ionization (EI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is generally preferred for its soft ionization, which minimizes fragmentation and preserves the molecular ion.

-

Data Acquisition: Acquire the spectrum in positive or negative ion mode. For a phenol, negative ion mode (detecting [M-H]⁻) can be particularly effective.

-

Data Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition that corresponds to the measured mass.

Expected Results and Interpretation:

For 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol (C₁₅H₁₁F₃O), the expected monoisotopic mass is approximately 264.0762 g/mol . The HRMS data should confirm this value with high accuracy (typically within 5 ppm), providing strong evidence for the molecular formula. The fragmentation pattern, if observed, can offer initial clues about the structural motifs. For instance, phenols can exhibit characteristic losses of CO (28 Da) and HCO (29 Da).[1]

Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for an unambiguous assignment of all atoms and their connectivity.

One-Dimensional NMR: The Building Blocks

Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often useful for observing exchangeable protons like the phenolic -OH.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion.

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. ¹⁹F NMR is highly sensitive and provides a distinct signal for the CF₃ group.[2]

-

Data Interpretation and Expected Signals:

The structure contains several distinct proton and carbon environments. The following table summarizes the expected chemical shifts.

| Technique | Expected Chemical Shift (δ, ppm) | Rationale and Key Features |

| ¹H NMR | ~9.5-10.0 (singlet, 1H) | Phenolic -OH proton. Chemical shift can be variable and the peak may be broad. |

| ~7.6 (d, 2H), ~7.4 (d, 2H) | Aromatic protons on the trifluoromethylphenyl ring, showing an AA'BB' splitting pattern. | |

| ~6.8-7.2 (multiplet, 4H) | Aromatic protons on the phenol ring. | |

| ~5.5-6.0 (two singlets, 2H) | Vinylic protons. Their distinct chemical shifts are due to their diastereotopic relationship. | |

| ¹³C NMR | ~155 | Phenolic carbon (C-OH). |

| ~115-145 | Aromatic and vinylic carbons. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. | |

| ~124 (q, ¹JCF ≈ 272 Hz) | Trifluoromethyl carbon. The large coupling constant is characteristic. | |

| ¹⁹F NMR | ~ -62 to -64 | A single peak for the CF₃ group. The chemical shift is referenced to CFCl₃. |

Two-Dimensional NMR: Connecting the Pieces

2D NMR experiments are crucial for establishing the connectivity between the atoms assigned in the 1D spectra.

Protocol: 2D NMR Spectroscopy

Using the same sample prepared for 1D NMR, acquire the following spectra:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations.

Workflow for Structural Confirmation:

The following diagram illustrates the logical workflow for using 2D NMR to confirm the structure.

Caption: Workflow for NMR-based structure elucidation.

Key HMBC Correlations for Final Confirmation:

-

Correlation between the vinylic protons and the quaternary carbons of both aromatic rings.

-

Correlation between the vinylic protons and the phenolic carbon.

-

Correlations between the aromatic protons and their neighboring carbons, confirming substitution patterns.

Functional Group Analysis: Infrared (IR) and UV-Visible Spectroscopy

While NMR provides the skeletal framework, IR and UV-Vis spectroscopy offer complementary information about the functional groups and the electronic system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Expected Vibrational Bands:

| Wavenumber (cm⁻¹) | Vibration | Significance |

| 3200-3600 (broad) | O-H stretch | Confirms the presence of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.[1][3][4][5] |

| 3000-3100 | Aromatic C-H stretch | Indicates the presence of the benzene rings.[3] |

| ~1640 | C=C stretch | Vinylic double bond. |

| 1500-1600 | Aromatic C=C stretch | Characteristic of the benzene rings.[1][3][4] |

| 1100-1300 (strong) | C-F stretch | Strong absorptions characteristic of the trifluoromethyl group. |

| ~1220 | C-O stretch | Phenolic C-O bond.[3] |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.

Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Data Acquisition: Scan the UV-Vis range (typically 200-400 nm).

Expected Absorption Maxima (λₘₐₓ):

The molecule is expected to show strong absorption bands due to π-π* transitions within the conjugated system formed by the phenol ring, the vinyl bridge, and the trifluoromethylphenyl ring. The presence of the trifluoromethylphenylstyrene chromophore will likely result in a λₘₐₓ around 245-290 nm.[6][7] The exact position will be influenced by the substitution pattern and the solvent.

Caption: Interplay of analytical techniques for structure elucidation.

Conclusion

The structural elucidation of 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry provides the molecular formula, while a comprehensive suite of 1D and 2D NMR experiments establishes the precise connectivity of the atoms. IR and UV-Vis spectroscopy serve to confirm the presence of key functional groups and the nature of the conjugated electronic system. By following the protocols and interpretative logic outlined in this guide, researchers can achieve an unambiguous and self-validated structural assignment, forming a solid foundation for further investigation into the properties and applications of this molecule.

References

- Altameme, H. J., Hameed, I. H., Idan, S., & Hadi, M. Y. (n.d.). Mass spectrum of 2-Methoxy-4-vinylphenol with Retention Time (RT)= 7.974. ResearchGate. Retrieved from a study on the chemical composition of methanolic seed extract.

- Altmann, L.-M., Zantop, V., Wenisch, P., & Heinrich, M. (2024). UV/Vis spectra of 1 a–d, α‐methylstyrene (3 a)

- Gutow, J. (2012, August 9). Styrene. University of Wisconsin Oshkosh.

- Li, T., Zhou, C., & Jiang, M. (1991). UV absorption spectra of polystyrene. Polymer Bulletin, 25, 211-216.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

- OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry.

- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.

- FooDB. (2010, April 8). Showing Compound 4-Vinylphenol (FDB010540).

- The Good Scents Company. (n.d.). 4-vinyl phenol, 2628-17-3.

- Ingold, K. U. (1960). THE INFRARED FREQUENCIES AND INTENSITIES OF THE HYDROXYL GROUP IN 2,6-DI-tert-BUTYL-4-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 38(7), 1092-1098.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- ResearchGate. (n.d.). Mass spectrum of 2-methoxy-4-vinylphenol, 3-hydroxy-4-methoxybenzoic...

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- The Royal Society of Chemistry. (n.d.).

- MDPI. (2023, May 2). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers.

- Benchchem. (n.d.). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols.

- Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12.

- ResearchGate. (n.d.). Synthesis, UV/vis spectra and electrochemical characterisation of arylthio and styryl substituted ferrocenes.

- ResearchGate. (n.d.). UV-absorption spectra for poly (para-substituted styrene) in solid...

- Surendran

- NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants.

- PrepChem.com. (n.d.). Synthesis of vinylphenol.

- ChemicalBook. (n.d.). 4-Trifluoromethylphenol(402-45-9) 13C NMR spectrum.

- PubChem. (n.d.). 4-Vinylphenol | C8H8O | CID 62453.

- MilliporeSigma. (n.d.). 4-Vinylphenol solution, Food-Grade Flavor Ingredient.

- Wikipedia. (n.d.). 4-Vinylphenol.

- PubChem. (n.d.). 2-Amino-4-((trifluoromethyl)sulfinyl)phenol | C7H6F3NO2S | CID 90259287.

- SpectraBase. (n.d.). 2-(4-Trifluoromethylphenyl)phenol - Optional[Vapor Phase IR] - Spectrum.

- Google Patents. (n.d.).

- ChemicalBook. (n.d.). 4-Vinylphenol synthesis.

- ChemicalBook. (n.d.). 2,3,4-TRIFLUOROPHENOL(2822-41-5) 1H NMR spectrum.

- PMC. (2020). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers.

- ResearchGate. (n.d.). Figure S3: 1 H NMR spectrum of...

- ResearchGate. (n.d.). 19F DOSY NMR analysis for spin systems with nJFF couplings.

- PMC. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol.

- ResearchGate. (n.d.). Synthesis, Characterization, and Properties of Vinyl-Terminated Copolysiloxanes Containing Trifluoropropyl and 4-Trifluoromethylphenyl Groups.

- ResearchGate. (n.d.). Structural (monomer and dimer), spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and solvent effect (polar and nonpolar) studies of 2-methoxy-4-vinyl phenol.

- The Royal Society of Chemistry. (n.d.). Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 5. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 6. Styrene [cms.gutow.uwosh.edu]

- 7. zeus.phys.uconn.edu [zeus.phys.uconn.edu]

A Technical Guide to Unlocking the Research Potential of 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive research framework for the novel compound 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol. As a structurally unique analog of the well-studied stilbene family, this molecule presents a compelling, unexplored opportunity for therapeutic innovation. By leveraging established knowledge of stilbenoids, vinylphenols, and trifluoromethylated compounds, we can strategically investigate its potential in oncology, infectious diseases, and inflammatory conditions. This guide provides a detailed roadmap, from initial synthesis and characterization to a tiered screening cascade of in vitro assays, designed to thoroughly elucidate the compound's bioactivity and mechanism of action. Our approach is grounded in established scientific principles and aims to provide a robust foundation for future drug development initiatives.

Introduction: The Scientific Rationale

The quest for novel therapeutic agents is a cornerstone of modern medicine. The compound 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol represents a significant, yet untapped, area of chemical space. Its core structure is a derivative of stilbene, a class of compounds renowned for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The most famous stilbene, resveratrol, has been the subject of thousands of studies, demonstrating a wide range of effects such as antioxidant and anticarcinogenic properties[4][5].

Our target molecule incorporates three key structural motifs, each with the potential to confer unique pharmacological characteristics:

-

The Stilbene Scaffold: This diarylethene core provides a rigid, well-defined three-dimensional structure, which is often crucial for specific interactions with biological targets. Stilbene derivatives are known to modulate various signaling pathways, including those involved in cell cycle regulation and apoptosis[4].

-

The Vinylphenol Moiety: Phenolic compounds are ubiquitous in nature and are recognized for their antioxidant and antimicrobial properties[6][7]. The vinyl group introduces a degree of flexibility and can participate in various chemical reactions, potentially influencing the compound's metabolic stability and target binding.

-

The 4-(Trifluoromethyl)phenyl Group: The trifluoromethyl (CF3) group is a common feature in many modern pharmaceuticals. Its strong electron-withdrawing nature can significantly alter the electronic properties of the molecule, potentially enhancing its metabolic stability, bioavailability, and binding affinity to target proteins[8]. The introduction of a trifluoromethyl group has been shown to enhance the anti-proliferative activity of other stilbene analogs[9].

Given this structural composition, we hypothesize that 2-(1-(4-(Trifluoromethyl)phenyl)vinyl)phenol is a prime candidate for investigation as a novel therapeutic agent. This guide will outline a logical, step-by-step approach to exploring its potential.

Synthesis and Characterization: The Foundation of Discovery

Proposed Synthetic Workflow:

Caption: Proposed Wittig reaction workflow for synthesis.

Characterization Protocol:

Upon successful synthesis, a comprehensive characterization is essential to confirm the structure and purity of the compound.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR to elucidate the chemical structure and confirm the connectivity of atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

| Melting Point Analysis | To determine the melting point, a key physical property. |

Tiered In Vitro Screening: A Strategic Approach to Unveiling Bioactivity

A tiered screening approach allows for a cost-effective and efficient evaluation of the compound's biological activities. This strategy prioritizes broad, initial screens to identify promising areas, followed by more focused assays to elucidate the mechanism of action.

Tier 1: Broad-Spectrum Bioactivity Screening

The initial tier focuses on identifying any significant biological effects across a range of cell-based assays.

| Assay Type | Objective | Example Cell Lines |

| Cytotoxicity Assay | To determine the compound's effect on cell viability and identify potential anticancer activity. | A panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous cell line (e.g., HEK293) for selectivity. |

| Antimicrobial Susceptibility Assay | To assess the compound's ability to inhibit the growth of pathogenic microbes. | Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal species (e.g., Candida albicans). |

| Antioxidant Capacity Assay | To measure the compound's ability to neutralize free radicals. | DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. |

Tier 2: Mechanism of Action and Target Deconvolution

If significant activity is observed in Tier 1, the second tier of assays will aim to understand how the compound exerts its effects.

Workflow for a Positive Anticancer "Hit":

Caption: Tier 2 workflow for anticancer investigation.

Experimental Protocols:

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 2-(1-(4-(trifluoromethyl)phenyl)vinyl)phenol (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Antimicrobial Susceptibility (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate containing growth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[11].

In Silico and Advanced In Vitro Studies

To further refine our understanding of the compound's therapeutic potential, a combination of computational and advanced laboratory techniques should be employed.

| Methodology | Objective |

| Molecular Docking | To predict the binding mode and affinity of the compound to potential protein targets identified in Tier 2. |

| ADME-Tox Prediction | To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound. |

| In Vitro Metabolic Stability | To assess the compound's stability in the presence of liver microsomes, providing an early indication of its pharmacokinetic profile[12]. |

| Kinase Inhibition Profiling | If implicated in cancer, screen the compound against a panel of kinases to identify specific targets. |

| NF-κB Inhibition Assay | Given the anti-inflammatory potential of stilbenes, assess the compound's ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation[5]. |

Conclusion and Future Directions

The exploration of 2-(1-(4-(trifluoromethyl)phenyl)vinyl)phenol offers a promising avenue for the discovery of novel therapeutic agents. Its unique chemical architecture, combining the proven bioactivity of the stilbene scaffold with the advantageous properties of a trifluoromethyl group, warrants a thorough and systematic investigation. The research framework outlined in this guide provides a clear and logical path forward, from fundamental synthesis and characterization to a comprehensive in vitro screening cascade. The data generated from these studies will be instrumental in determining the most promising therapeutic applications for this novel compound and will lay the groundwork for subsequent preclinical and clinical development. The successful execution of this research plan has the potential to yield a new chemical entity with significant therapeutic value.

References

-

Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. (2023). MDPI. Retrieved from [Link]

-

4-Vinylphenol. In Wikipedia. Retrieved from [Link]

-

2-Chloro-4-(trifluoromethyl)phenol. In PubChem. Retrieved from [Link]

-

In vitro and In vivo Studies on Stilbene Analogs as Potential Treatment Agents for Colon Cancer. (2011). PMC. Retrieved from [Link]

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (1979). Google Patents.

-

More Than Resveratrol: New Insights into Stilbene-Based Compounds. (2021). PMC. Retrieved from [Link]

-

Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans. (2021). PMC. Retrieved from [Link]

-

Substituted trans -Stilbenes, Including Analogues of the Natural Product Resveratrol, Inhibit the Human Tumor Necrosis Factor Alpha-Induced Activation of Transcription Factor Nuclear Factor KappaB. (2006). ResearchGate. Retrieved from [Link]

-

Determination of Antioxidant Properties and Antimicrobial Activity of Vinyl Phenolic Compounds Extracted from Saccharomyces Cerevisiae Against Uropathogenic Bacteria. (2020). ResearchGate. Retrieved from [Link]

-

A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. (2025). PMC. Retrieved from [Link]

-

Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. (2022). PMC. Retrieved from [Link]

-

Synthesis, Characterization, and Properties of Vinyl-Terminated Copolysiloxanes Containing Trifluoropropyl and 4-Trifluoromethylphenyl Groups. (2021). ResearchGate. Retrieved from [Link]

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2025). MDPI. Retrieved from [Link]

-

Advances in antitumor effects of pterostilbene and its derivatives. (2024). PMC. Retrieved from [Link]

-

What are the industrial applications of 4-vinylphenol?. (2023). Hangzhou Viablife Biotech Co., Ltd.. Retrieved from [Link]

-

Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). RSC Advances. Retrieved from [Link]

- Method for producing p -vinylphenols. (2016). Google Patents.

-

2-Amino-4-((trifluoromethyl)sulfinyl)phenol. In PubChem. Retrieved from [Link]

-

THE POLYMERIZATION AND SYNTHESIS OF PHENYL VINYL ETHER AND CERTAIN DERIVATIVES (Part I) and THE. (1953). UBC Library Open Collections. Retrieved from [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). Frontiers. Retrieved from [Link]

-

Synthetic approaches toward stilbenes and their related structures. (2017). PMC. Retrieved from [Link]

-

How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]

- Process for the production of p-vinyl phenol polymer. (1988). Google Patents.

-

4-Vinyl Guaiacol (CAS N° 7786-61-0). In ScenTree. Retrieved from [Link]

-

Stilbenes: a promising small molecule modulator for epigenetic regulation in human diseases. (2023). Frontiers. Retrieved from [Link]

Sources

- 1. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives [mdpi.com]

- 2. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02867H [pubs.rsc.org]

- 4. In vitro and In vivo Studies on Stilbene Analogs as Potential Treatment Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]